三氯亚硝酰钌

描述

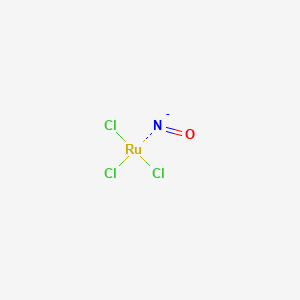

Ruthenium, trichloronitrosyl- is a coordination compound featuring ruthenium in a complex with three chlorine atoms and a nitrosyl group

科学研究应用

Synthesis and Structural Characteristics

Ruthenium trichloronitrosyl can be synthesized by reacting ruthenium trichloride (RuCl₃) with nitric oxide (NO) gas under controlled conditions:

This compound adopts a trigonal bipyramidal geometry, with the ruthenium atom at the center bonded to three chlorine atoms in a trigonal planar arrangement, while the nitrosyl group occupies an axial position. The structure indicates dsp² hybridization for the central ruthenium atom. Upon heating, ruthenium trichloronitrosyl decomposes to form ruthenium tetrachloride and nitrogen monoxide:

Applications in Catalysis

Ruthenium trichloronitrosyl is primarily recognized for its catalytic properties. It serves as a precursor for various ruthenium-based catalysts used in organic synthesis. Its applications include:

- Catalysis of Hydrogenation Reactions : Ruthenium trichloronitrosyl can facilitate the hydrogenation of alkenes and other unsaturated compounds, making it valuable in organic synthesis.

- Oxidation Reactions : The compound is utilized in oxidation processes, converting alcohols to aldehydes or ketones using peroxides .

- Cross-Coupling Reactions : It plays a role in cross-coupling reactions, aiding in the formation of carbon-carbon bonds through C-H activation .

Material Science Applications

In material science, ruthenium trichloronitrosyl is explored for its potential to develop functional materials. Its ability to form various coordination complexes allows for the synthesis of materials with tailored properties. These materials can be used in:

- Photochemistry : Ruthenium complexes are being investigated for their photochemical properties, which could lead to advancements in solar energy conversion and photodynamic therapy .

- Nanotechnology : The compound's ability to form nanoparticles is being studied for applications in sensors and electronic devices.

Medicinal Chemistry

Ruthenium-based compounds are gaining traction in medicinal chemistry due to their lower toxicity compared to traditional platinum-based drugs. Notable applications include:

- Anticancer Agents : Ruthenium trichloronitrosyl has been investigated as a potential anticancer agent. Its derivatives are being tested for efficacy against various cancer types, including bladder cancer and gastrointestinal cancers .

- Photodynamic Therapy : Compounds derived from ruthenium trichloronitrosyl are under investigation for use in photodynamic therapy, where they can selectively target cancer cells upon activation by light .

Case Studies

Several studies highlight the practical applications of ruthenium trichloronitrosyl and its derivatives:

- Anticancer Activity : A study on naphthoquinone-based ruthenium(II) complexes demonstrated significant cytotoxic effects against cancer cell lines, suggesting that modifications to the coordination sphere can enhance biological activity .

- Catalytic Efficiency : Research has shown that ruthenium trichloronitrosyl facilitates efficient hydrogenation reactions, outperforming other catalysts in terms of reaction rates and selectivity .

- Material Development : Investigations into the use of ruthenium complexes for creating advanced materials have led to promising results in developing sensors with enhanced sensitivity and specificity.

作用机制

Target of Action

Trichloronitrosylruthenium(II), a ruthenium-nitrosyl complex, primarily targets cancer cells . It has been found to interact with various cellular components, including DNA , and has shown potential as an anticancer drug . The complex can enter cells, probably facilitated by binding to plasma transferrin , and can be retained preferentially at the membranes .

Mode of Action

The mode of action of Trichloronitrosylruthenium(II) involves the release of nitric oxide (NO) both in the solid state and in solution . This NO release is triggered by light-induced Ru-NO bond dissociation, which may involve transient linkage isomers . Nitric oxide plays a crucial role in various biological processes, including smooth muscle relaxation, neurotransmitter release, and immune response .

Biochemical Pathways

The biochemical pathways affected by Trichloronitrosylruthenium(II) are primarily related to the effects of NO. At low levels, NO induces cell proliferation by activating oncogenes, stimulates angiogenesis, and inhibits apoptosis by S-nitrosylation and inactivation of caspases . In addition, ruthenium complexes can inhibit lactate production and trans-plasma-membrane electron transport (TPMET) activity .

Pharmacokinetics

The pharmacokinetics of Trichloronitrosylruthenium(II) is complex due to the variable half-life of NO and its multiple reactions with bystander molecules . The absorption, distribution, metabolism, and excretion (ADME) of ruthenium complexes are still under investigation .

Result of Action

The result of Trichloronitrosylruthenium(II)'s action is largely dependent on the concentration of NO. At low levels, NO is beneficial and can induce various cellular processes. At high concentrations, no becomes toxic and causes cell death by apoptosis . Ruthenium complexes can inhibit lactate production and TPMET activity in a way dependent on the cancer cell aggressiveness and the concentration of the complex .

Action Environment

The action, efficacy, and stability of Trichloronitrosylruthenium(II) can be influenced by various environmental factors. For instance, light can induce Ru-NO bond dissociation, triggering the release of NO

生化分析

Biochemical Properties

Ruthenium, trichloronitrosyl- is known to interact with various enzymes, proteins, and other biomolecules. For instance, it has been found to have potential anticancer properties, with studies showing that it can interact with DNA and proteins within cancer cells . The nature of these interactions is complex and can involve both covalent and non-covalent bonding .

Cellular Effects

Ruthenium, trichloronitrosyl- has been shown to have significant effects on various types of cells and cellular processes. For example, it has been found to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . In particular, it has been shown to have cytotoxic effects on cancer cells .

Molecular Mechanism

The molecular mechanism of action of Ruthenium, trichloronitrosyl- is complex and involves a number of different processes. It is known to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ruthenium, trichloronitrosyl- have been observed to change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Ruthenium, trichloronitrosyl- have been studied in animal models, with results showing that the effects of the product can vary with different dosages . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Ruthenium, trichloronitrosyl- is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

Ruthenium, trichloronitrosyl- is transported and distributed within cells and tissues in a complex manner. It interacts with various transporters and binding proteins, and can have effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of Ruthenium, trichloronitrosyl- is an important aspect of its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications .

准备方法

Synthetic Routes and Reaction Conditions: Ruthenium, trichloronitrosyl- can be synthesized through several methods. One common approach involves the reaction of ruthenium trichloride with nitrosyl chloride under controlled conditions. The reaction typically occurs in an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or other suitable methods .

Industrial Production Methods: Industrial production of ruthenium, trichloronitrosyl- often involves large-scale reactions using ruthenium trichloride and nitrosyl chloride. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations .

化学反应分析

Types of Reactions: Ruthenium, trichloronitrosyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to higher oxidation states of ruthenium.

Reduction: It can be reduced to lower oxidation states, often involving the nitrosyl group.

Substitution: Ligands in the complex can be substituted with other ligands, such as phosphines or amines.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state ruthenium complexes, while substitution reactions can produce a variety of ruthenium-ligand complexes .

相似化合物的比较

Ruthenium, trichloronitrosyl- can be compared with other ruthenium-nitrosyl complexes, such as:

Ruthenium, dinitrosyl-: This compound features two nitrosyl groups and exhibits different reactivity and applications.

Ruthenium, trichloronitrosylbis(triphenylphosphine): This complex includes additional ligands like triphenylphosphine, which can alter its chemical properties and applications.

The uniqueness of ruthenium, trichloronitrosyl- lies in its specific coordination environment and the ability to release nitric oxide under controlled conditions, making it a valuable compound for various scientific and industrial applications .

生物活性

Ruthenium trichloronitrosyl, a complex of ruthenium, has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms, and potential therapeutic applications.

Overview of Ruthenium Trichloronitrosyl

Ruthenium complexes, including trichloronitrosyl derivatives, are known for their unique properties, which arise from the metal's ability to form stable coordination complexes. The general formula for ruthenium trichloronitrosyl can be represented as , where the nitrosyl (NO) ligand plays a crucial role in its biological activity.

Mechanisms of Biological Activity

-

Anticancer Activity :

- Ruthenium complexes have been shown to exhibit significant cytotoxicity against various cancer cell lines. For instance, studies indicate that ruthenium(III) complexes can disrupt endoplasmic reticulum (ER) homeostasis and induce immunogenic cell death (ICD), making them promising candidates for cancer therapy .

- A notable study demonstrated that a specific ruthenium complex exhibited an IC50 value of 0.63 ± 0.05 μM against H295R cells, which are relevant for adrenocortical carcinoma .

- Antimicrobial Activity :

-

Mechanistic Insights :

- The interaction of ruthenium complexes with cellular components such as DNA and proteins is a key area of research. Molecular docking studies suggest that these complexes may interact with the active sites of enzymes involved in cancer metabolism, although steric hindrances may limit their binding efficiency .

Table 1: Summary of Biological Activities of Ruthenium Trichloronitrosyl Complexes

| Activity | Cell Line/Organism | IC50/Effect | Reference |

|---|---|---|---|

| Anticancer | H295R | 0.63 ± 0.05 μM | |

| Antimicrobial | Various bacteria | Inhibition of growth | |

| Cytotoxicity | Colon cancer models | Significant cytotoxicity observed |

Case Study: Anticancer Efficacy

In a preclinical study involving colon cancer models, ruthenium trichloronitrosyl demonstrated a capacity to stabilize disease progression with minimal side effects compared to traditional chemotherapeutics . The mechanism was linked to the induction of apoptosis and disruption of cellular redox balance.

Case Study: Antimicrobial Properties

A study focusing on the antimicrobial activity of ruthenium nitrosyl complexes revealed that these compounds could effectively inhibit the growth of resistant bacterial strains, showcasing their potential as novel antimicrobial agents .

属性

IUPAC Name |

nitroxyl anion;trichlororuthenium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClH.NO.Ru/c;;;1-2;/h3*1H;;/q;;;-1;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDZBQMRLQLDFJT-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N-]=O.Cl[Ru](Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl3NORu- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2066436 | |

| Record name | Ruthenium, trichloronitrosyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2066436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18902-42-6 | |

| Record name | Trichloronitrosylruthenium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018902426 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ruthenium, trichloronitrosyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ruthenium, trichloronitrosyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2066436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trichloronitrosylruthenium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.758 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。